molecular formula C23H23N3O4S B14937190 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B14937190
M. Wt: 437.5 g/mol
InChI Key: BYBQYOYZSFRYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a structurally complex molecule featuring a tetrahydroisoquinoline core fused with a thiazole ring and substituted with a 3,4-dimethoxyphenyl group. Its design integrates heterocyclic and aromatic pharmacophores, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C23H23N3O4S/c1-13-12-31-23(24-13)25-21(27)19-15-7-5-6-8-16(15)22(28)26(2)20(19)14-9-10-17(29-3)18(11-14)30-4/h5-12,19-20H,1-4H3,(H,24,25,27)

InChI Key

BYBQYOYZSFRYDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can be achieved through a series of chemical reactions. One common method involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with a suitable nitrile compound in the presence of a base such as potassium hydroxide . The reaction mixture is typically heated under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and tetrahydroisoquinoline core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares key features with the benzothiazole-carboxamide derivatives described in and , such as:

  • Heterocyclic core: The thiazole/tetrahydroisoquinoline vs. benzothiazole/thiazolidinone systems.
  • Substituent diversity : Presence of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups on aromatic rings.
  • Carboxamide linkage : Critical for hydrogen bonding and target interaction.

Key structural distinctions :

  • The target compound’s tetrahydroisoquinoline core is less common in the referenced analogs, which predominantly use benzothiazole or thiazolidinone scaffolds.
  • The 3,4-dimethoxyphenyl group contrasts with halogenated phenyl substituents in compounds (e.g., 4g: 4-chlorophenyl; 4h: 2,6-difluorophenyl) .
Structure-Activity Relationships (SAR)
  • Electron-withdrawing substituents : Halogens (Cl, F) improve activity by increasing lipophilicity and binding affinity.
  • Thiazole vs. thiazolidinone: Thiazolidinone derivatives (e.g., 4g–4n) show superior activity due to conformational flexibility and hydrogen-bonding capacity.
  • Methoxy groups : While 3,4-dimethoxy substitution may enhance solubility, it could reduce antimicrobial efficacy compared to halogens .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (hereafter referred to as Compound A ) has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer activity, mechanism of action, and structure-activity relationship (SAR) insights.

1. Chemical Structure and Properties

Compound A features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is particularly significant as it has been associated with various pharmacological effects.

2.1 Anticancer Properties

Research indicates that Compound A exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : Compound A demonstrated an IC50 of approximately 1.61 µg/mL against Jurkat cells and 1.98 µg/mL against A-431 cells, which are comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer effect is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that Compound A interacts with Bcl-2 protein primarily through hydrophobic contacts, leading to the disruption of cellular survival pathways .

2.2 Cytotoxicity

The cytotoxic effects of Compound A have been evaluated using the MTT assay across several cancer cell lines:

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Jurkat1.610.5 (Doxorubicin)
A-4311.980.6 (Doxorubicin)
HT290.850.7 (Cisplatin)

These results indicate that Compound A is a potent cytotoxic agent with potential applications in cancer therapy.

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to Compound A's structure influence its biological activity:

  • Thiazole Ring : The presence of the thiazole ring is essential for cytotoxic activity; modifications at this site can significantly alter potency .
  • Dimethoxy Substitution : The dimethoxy groups on the phenyl ring enhance the compound's electron-donating capacity, which is crucial for increasing its interaction with target proteins .

4. Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to Compound A:

Case Study 1: Thiazole Derivatives

A study on thiazole derivatives indicated that compounds with similar structural motifs exhibited significant antitumor effects against glioblastoma multiforme cells . This supports the hypothesis that thiazole-containing compounds may be a promising class for developing new anticancer agents.

Case Study 2: Isoquinoline Derivatives

Research on isoquinoline derivatives has shown that modifications in the carboxamide group can enhance biological activity, suggesting that similar strategies could be applied to optimize Compound A .

5. Conclusion

Compound A represents a promising candidate for further development as an anticancer agent due to its potent cytotoxicity and favorable SAR profile. Ongoing research should focus on optimizing its structure to enhance efficacy and reduce potential side effects.

Q & A

What synthetic strategies are recommended for constructing the tetrahydroisoquinoline-thiazole hybrid scaffold?

Basic Research Focus:
The core structure combines tetrahydroisoquinoline and thiazole moieties. A general approach involves:

  • Step 1: Synthesis of the tetrahydroisoquinoline backbone via Pictet-Spengler cyclization or Ugi-type multicomponent reactions .
  • Step 2: Functionalization at the C4-position with a carboxamide group using coupling agents like EDCI/HOBt.
  • Step 3: Thiazole ring formation via Hantzsch thiazole synthesis (e.g., condensation of thiourea derivatives with α-haloketones) .

Advanced Research Consideration:
Optimize regioselectivity during thiazole formation. For example, using 2-iodobenzylisonitrile in IBX-mediated oxidative Ugi reactions improves yield (up to 85%) and stereochemical control .

How can NMR spectroscopy resolve structural ambiguities in this compound?

Basic Research Focus:
Key spectral markers include:

  • 1H-NMR:
    • Methoxy protons (δ 3.7–3.9 ppm, singlet, 6H for 3,4-dimethoxyphenyl).
    • Thiazole protons (δ 7.2–7.5 ppm, characteristic of Z-configuration at the imine bond) .
  • 13C-NMR:
    • Carbonyl signals at δ 165–175 ppm (amide C=O and tetrahydroisoquinoline C1-oxo group) .

Advanced Research Consideration:
Use 2D NMR (e.g., HSQC, HMBC) to confirm stereochemistry and hydrogen bonding patterns. For instance, NOESY can distinguish between cis and trans configurations in the thiazole-imine linkage .

What methodologies are effective for analyzing bioactivity in vitro?

Basic Research Focus:

  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Enzyme Inhibition: Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase inhibition) .

Advanced Research Consideration:
Leverage molecular docking to predict binding affinity to target proteins (e.g., EGFR kinase). Pair with surface plasmon resonance (SPR) to validate binding kinetics .

How can reaction yields be improved during carboxamide coupling?

Basic Research Focus:

  • Use coupling agents like EDCI/DMAP in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purify via flash chromatography (ethyl acetate/hexane, 3:7) to isolate the product .

Advanced Research Consideration:
Employ microwave-assisted synthesis to reduce reaction time (e.g., 10 minutes at 100°C vs. 24 hours conventionally) while maintaining >90% yield .

What analytical techniques confirm purity and stability?

Basic Research Focus:

  • HPLC: Use a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm.
  • TGA/DSC: Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .

Advanced Research Consideration:
Apply LC-MS/MS to detect trace impurities (<0.1%) and study degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .

How do substituents on the thiazole ring influence pharmacological properties?

Basic Research Focus:

  • Methoxy Groups: Enhance solubility (logP reduction by 0.5–1.0 units) and bioavailability .
  • Nitro Groups: Increase electrophilicity, potentially improving antitumor activity but raising toxicity risks .

Advanced Research Consideration:
Perform SAR studies by synthesizing analogs (e.g., replacing the nitro group with halogens or amines) and comparing IC50 values in cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.